An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the molecular structure, properties, and applications of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline (CAS No. 402-19-7) . The initially requested compound, 2-(methylsulfonyl)-4-(trifluoromethyl)aniline, is not well-documented in publicly available chemical literature and supplier databases. The 5-trifluoromethyl isomer is a well-characterized compound and serves as a representative example of this class of substituted anilines.
Introduction and Scientific Context
Substituted anilines are foundational scaffolds in modern chemistry, serving as critical precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of specific functional groups onto the aniline ring allows for the precise modulation of a molecule's physicochemical and biological properties. This guide provides a detailed examination of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, a compound distinguished by two powerful electron-withdrawing groups.
The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved binding affinity and pharmacokinetic profiles.[3][4][5] Concurrently, the methylsulfonyl group (-SO2CH3) acts as a strong electron-withdrawing moiety and a hydrogen bond acceptor, further influencing the molecule's solubility, crystal packing, and receptor interactions. The unique ortho- and meta-substitution pattern of these groups on the aniline ring creates a molecule with distinct reactivity and significant potential as a versatile building block in synthetic chemistry.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are paramount to understanding its reactivity, handling, and potential applications.
Molecular Structure
The molecular structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is defined by an aniline core substituted at the C2 position with a methylsulfonyl group and at the C5 position with a trifluoromethyl group.
Caption: 2D structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.
Physicochemical Data
The key properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline are summarized below. This data is critical for designing reaction conditions, purification strategies, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 402-19-7 | [6][][8][9][10] |
| Molecular Formula | C₈H₈F₃NO₂S | [6][][9] |
| Molecular Weight | 239.21 g/mol | [][8][10] |
| Melting Point | 94-95 °C | [6] |
| IUPAC Name | 2-methylsulfonyl-5-(trifluoromethyl)aniline | [] |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N | [] |
| InChI Key | LNEFTABJIPDJBV-UHFFFAOYSA-N | [] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic routes for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline are not extensively published, its structure suggests a logical retrosynthetic approach based on established organic chemistry principles. A plausible synthesis involves the oxidation of a precursor thioether, which itself can be formed through nucleophilic aromatic substitution.
Postulated Synthetic Pathway
A common strategy for introducing a methylsulfonyl group is the oxidation of a corresponding methylthio group. The methylthio group can be installed on an aromatic ring via various methods, including reactions with dimethyl disulfide.
Caption: Postulated synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Thiolation: The introduction of a methylthio- group is often a precursor to the sulfone. Using a protected aniline or performing the thiolation under conditions that do not interfere with the amino group is crucial.
-
Oxidation: The oxidation of the thioether to a sulfone is a reliable and high-yielding transformation.[11] Oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. The choice of oxidant and reaction conditions (temperature, solvent) is critical to prevent over-oxidation or side reactions with the aniline group. It may be necessary to protect the aniline (e.g., as an acetamide) before oxidation and deprotect it afterward.
Analytical Characterization Protocol
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow would involve High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by spectroscopic analysis for structural confirmation.
HPLC Method for Purity Analysis
This protocol provides a general method for analyzing substituted anilines and should be optimized for the specific compound.[12][13][14]
Objective: To determine the purity of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline using Reversed-Phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC System: Standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18 MΩ·cm), Phosphoric acid.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water. A typical starting point is a 60:40 (v/v) mixture. The aqueous portion may be acidified with 0.1% phosphoric acid to improve peak shape by ensuring the aniline is protonated.
-
Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or diluent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector, or set to a default of 254 nm.
-
-
Data Analysis: Integrate the peak area of the analyte. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Applications in Drug Discovery and Chemical Synthesis
While specific applications for this exact isomer are proprietary or in early-stage development, its structural motifs suggest significant potential as a building block. Anilines bearing trifluoromethyl groups are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[2][4][5]
-
Pharmaceuticals: This compound could serve as a precursor for kinase inhibitors, GPCR modulators, or other targeted therapies where the specific electronic and steric properties of the substituted aniline are required for binding to a biological target.
-
Agrochemicals: Many modern herbicides and pesticides utilize the trifluoromethylaniline scaffold for its metabolic stability and potent biological activity.[2]
-
Materials Science: The high polarity of the sulfonyl group and the robustness of the C-F bonds make such molecules candidates for incorporation into specialty polymers or electronic materials.
Safety, Handling, and Storage
As a research chemical, 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline and related compounds must be handled with appropriate care. The following guidelines are synthesized from safety data sheets for structurally similar anilines.[15][16][17][18][19]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity (Oral, Dermal): Likely harmful if swallowed or in contact with skin.[16][17]
-
Eye Damage/Irritation: Causes serious eye irritation.[16][19]
-
Respiratory Irritation: May cause respiratory irritation.[17]
Self-Validating Handling Protocol:
-
Engineering Controls: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15][18] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166).[16]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[18]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[15][17] Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[15] Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[15]
References
-
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]
-
Psoma, A. K., Paschalidou, A. K., & Thomaidis, N. S. (2000). Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. Journal of Chromatography A, 899(1-2), 175-186. [Link]
-
Tuodaindus. (2025). Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. Retrieved February 23, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. [Link]
-
Alfa Aesar. (2008). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. Retrieved February 23, 2026, from [Link]
-
CPAchem Ltd. (2022). Safety data sheet - 4-(Trifluoromethyl)aniline. Retrieved February 23, 2026, from [Link]
- Google Patents. (2000). US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).
-
Silva, V. L. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 253. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. Retrieved February 23, 2026, from [Link]
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